![molecular formula C13H20N2O3S B4441957 N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441957.png)
N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first discovered in the early 1990s and has since been synthesized using various methods.
Mechanism of Action
The mechanism of action of DMXAA is not fully understood. It is believed to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then activate immune cells, such as macrophages and natural killer cells, which can directly kill tumor cells. DMXAA has also been shown to inhibit tumor blood vessel formation, which can lead to tumor cell death due to lack of oxygen and nutrients.
Biochemical and Physiological Effects
DMXAA has been shown to have various biochemical and physiological effects. It can induce the production of cytokines, such as TNF-α and IFN-γ, which can activate immune cells. DMXAA can also inhibit the production of angiogenic factors, such as vascular endothelial growth factor (VEGF), which can prevent the formation of new blood vessels in tumors. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to tumor cells.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments. It has potent anti-tumor activity in preclinical models of cancer and can enhance the efficacy of chemotherapy and radiation therapy. DMXAA can also be easily synthesized using various methods. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. DMXAA can also induce systemic toxicity at high doses, which can limit its therapeutic window.
Future Directions
There are several future directions for DMXAA research. One direction is to investigate the mechanism of action of DMXAA in more detail. This can help to identify new targets for cancer therapy and improve the efficacy of DMXAA. Another direction is to develop new formulations of DMXAA that can improve its solubility and bioavailability. This can enhance the therapeutic potential of DMXAA. Finally, clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans. This can help to determine whether DMXAA has potential as a cancer therapy.
Scientific Research Applications
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to have potent anti-tumor activity in preclinical models of cancer, including melanoma, lung cancer, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in some cancer models.
properties
IUPAC Name |
N,N-diethyl-3-(methanesulfonamido)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-15(6-2)13(16)11-8-7-9-12(10(11)3)14-19(4,17)18/h7-9,14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPKIOWJDAAKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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